![molecular formula C23H24N2O2S B2904591 1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1223799-19-6](/img/structure/B2904591.png)
1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a spirocyclic molecule that contains both a diazaspiro ring and a thione functional group.
Scientific Research Applications
ADMET Profiling and Pharmacodynamic Investigations
Research into the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of compounds structurally similar to 1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has shown promising results for therapeutic applications, particularly targeting the central nervous system. A study focused on a selective α7 nicotinic acetylcholine receptor agonist with a spirocyclic Δ2‐isoxazoline molecular skeleton, demonstrating favorable ADMET properties and positive outcomes in in vivo behavioral studies including memory assays in rats and zebrafish (Matera et al., 2018).
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds within the same family as this compound have been explored, demonstrating the versatility of the spirocyclic framework for generating a range of derivatives. For instance, the synthesis of two 5‐Oxa‐2,6‐diazaspiro[3.4]octan‐1‐one derivatives from a [3 + 2] cycloaddition of methylenelactams with nitrones highlights the potential for creating diverse molecular architectures (Chiaroni et al., 2000).
Anticancer and Antidiabetic Applications
The development of novel series of anticancer and antidiabetic spirothiazolidines analogs, which share a common structural motif with this compound, showcases the potential medical applications of such compounds. These analogs have demonstrated significant anticancer activities compared with Doxorubicin® against specific human carcinoma cell lines, as well as notable antidiabetic activities, highlighting the therapeutic relevance of spirocyclic compounds (Flefel et al., 2019).
Glycosidase Inhibition for Therapeutic Applications
The synthesis of a new scaffold consisting of a carbocycle and a substituted imidazoline, intended as a specific inhibitor of glycosidases, points to the biomedical significance of manipulating the spirocyclic framework for therapeutic purposes. This approach underlines the compound's potential in developing treatments for diseases related to glycosidase activity (Nakahara et al., 2008).
properties
IUPAC Name |
(4-methoxyphenyl)-[2-(3-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c1-16-7-6-8-18(15-16)20-22(28)25(23(24-20)13-4-3-5-14-23)21(26)17-9-11-19(27-2)12-10-17/h6-12,15H,3-5,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTFDENBPXMDQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCCCC3)N(C2=S)C(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.